molecular formula C18H18N4O3S B2768485 N-(4-ethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896319-74-7

N-(4-ethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Numéro de catalogue: B2768485
Numéro CAS: 896319-74-7
Poids moléculaire: 370.43
Clé InChI: OAXUAHITMCIUEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 7 and a sulfanyl-linked acetamide moiety at position 2.

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-25-14-7-5-13(6-8-14)19-16(23)11-26-17-20-15-9-4-12(2)10-22(15)18(24)21-17/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXUAHITMCIUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-ethoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the class of pyrido[1,2-a][1,3,5]triazin derivatives. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and antiallergic contexts. This article explores its biological activity through a review of relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3S with a molecular weight of 383.43 g/mol. The compound features a complex structure that includes a pyrido[1,2-a][1,3,5]triazin core known for various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:

  • Anti-inflammatory Activity : Pyrimidine derivatives, including this compound, have been shown to inhibit the expression of inflammatory mediators such as cytokines and prostaglandins. This action may involve the modulation of nuclear factor kappa B (NF-kB) pathways and other signaling cascades associated with inflammation .
  • Antiallergic Effects : Similar compounds have demonstrated efficacy in reducing allergic responses by inhibiting mast cell degranulation and histamine release. The sulfanyl group in this compound may enhance its interaction with target proteins involved in allergic reactions .

In Vitro Studies

Several studies have evaluated the biological activity of related pyrido[1,2-a][1,3,5]triazin compounds. For instance:

StudyCompoundBiological ActivityKey Findings
4-Oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidinesAntiallergicShowed potent oral activity superior to standard treatments.
Pyrazolo[1,5-a]pyrimidinesAnticancerExhibited significant cytotoxicity against various cancer cell lines.

These findings suggest that modifications in the structure can lead to enhanced biological activities.

Case Studies

A notable case study involved the synthesis and evaluation of related compounds that exhibited significant anti-inflammatory effects in animal models. The results indicated that these compounds could effectively reduce edema and inflammatory markers when administered at specific dosages. The structure-activity relationship (SAR) analysis highlighted the importance of the ethoxy group in enhancing bioavailability and efficacy .

Comparaison Avec Des Composés Similaires

Structural and Functional Insights

  • Core Heterocycle: The pyrido-triazinone core in the target compound is distinct from the tetrahydropyrimidine (B12/B13) or benzene () backbones. Pyrido-triazinones are associated with kinase inhibition or DNA intercalation, whereas tetrahydropyrimidines are often explored for antimicrobial activity .
  • Substituent Effects: Ethoxyphenyl vs. Sulfanyl vs. Sulfonamide: The sulfanyl bridge (C–S–C) in the target compound differs from the sulfonamide (SO₂–N–C) in . Sulfanyl groups are more nucleophilic, which may influence reactivity in biological systems . Nitro/Chloro Groups: The nitro and chloro substituents in ’s compound are electron-withdrawing, likely reducing metabolic stability but enhancing electrophilic reactivity for heterocyclic synthesis .

Q & A

Q. Q1: What are the standard synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvent, temperature) influence yield?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

Nucleophilic substitution : Reacting a pyridotriazinone core with a thiol-containing intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Acetamide coupling : Introducing the ethoxyphenyl group via amide bond formation, often using coupling agents like EDCI/HOBt .
Key factors affecting yield:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms .
  • Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk decomposition of the sulfanyl group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical for isolating the pure product .

Structural Confirmation

Q. Q2: Which spectroscopic and crystallographic methods are essential to confirm structural integrity?

Methodological Answer:

  • NMR (¹H, ¹³C) : Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 6.8–7.2 ppm for aromatic protons) and pyridotriazinone core (δ 8.1–8.5 ppm for pyridine protons) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₈H₁₉N₃O₃S₂: ~414.09 Da) .
  • X-ray crystallography : Resolve crystal packing and confirm sulfanyl-acetamide bond geometry (bond angles: ~120° for sp² hybridized sulfur) .

Advanced Structural Analysis

Q. Q3: How can computational modeling (e.g., DFT) predict reactivity or conformational stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecule’s geometry to calculate bond dissociation energies (BDEs) for the sulfanyl group (critical for hydrolysis susceptibility) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding pockets .
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophile) .

Biological Activity Profiling

Q. Q4: What in vitro assays are suitable for evaluating its bioactivity, and how should controls be designed?

Methodological Answer:

  • Enzyme inhibition assays : Use recombinant kinases or proteases (IC₅₀ determination) with ATP/NADH as co-substrate controls .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control and DMSO vehicle controls .
  • Data normalization : Express activity as % inhibition relative to untreated controls (n ≥ 3 replicates) .

Handling Data Contradictions

Q. Q5: How should researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Step 1 : Validate computational models with experimental data (e.g., compare DFT-predicted vs. X-ray bond lengths) .
  • Step 2 : Test alternative conformers (e.g., rotamers of the ethoxyphenyl group) via NMR titration .
  • Step 3 : Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability in synthesis or bioassays .

Structure-Activity Relationship (SAR) Studies

Q. Q6: How do substituent variations (e.g., methyl vs. ethyl groups) affect bioactivity?

Methodological Answer:

Substituent Position Effect on Activity Reference
Methyl (CH₃)Pyrido[1,2-a]triazin-4-oneEnhances metabolic stability
Ethoxy (OCH₂CH₃)Phenyl ringIncreases lipophilicity (logP ↑)
Sulfanyl (S-)Acetamide linkerCritical for target binding (IC₅₀ ↓ 50%)

Stability and Degradation Pathways

Q. Q7: What accelerated stability studies (e.g., thermal, pH) are recommended for this compound?

Methodological Answer:

  • Thermal stability : Heat at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC (retention time shifts) .
  • pH stability : Incubate in buffers (pH 1–13) for 24h; sulfanyl bonds degrade at pH > 10 .
  • Light exposure : Use ICH Q1B guidelines; UV/Vis spectroscopy detects chromophore degradation .

Advanced Experimental Design

Q. Q8: How can response surface methodology (RSM) optimize reaction conditions?

Methodological Answer:

  • Central Composite Design (CCD) : Vary factors (temperature, solvent ratio, catalyst loading) across 15–20 experiments .
  • Model equation : Yield (%) = β₀ + β₁X₁ + β₂X₂ + β₁₂X₁X₂ + β₁₁X₁² + β₂₂X₂².
  • Validation : Confirm optimal conditions (e.g., 70°C, DMF/H₂O 9:1) with <5% prediction error .

In Vivo Considerations

Q. Q9: What pharmacokinetic parameters should be prioritized in preclinical studies?

Methodological Answer:

  • ADME profiling :
    • Absorption : Caco-2 permeability assay (Papp > 1 × 10⁻⁶ cm/s) .
    • Metabolism : Microsomal stability (t₁/₂ > 30 min in human liver microsomes) .
    • Excretion : Renal clearance (CLrenal < hepatic CL) .

Safety and Handling

Q. Q10: What PPE and waste disposal protocols are essential given its sulfanyl and acetamide groups?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .
  • First aid : For skin contact, wash with 10% NaHCO₃ to deprotonate sulfanyl intermediates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.